
Favipiravir's Mechanism of Action Against RNA
Viruses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Favipiravir sodium

Cat. No.: B15566450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Favipiravir (also known as T-705) is a broad-spectrum antiviral agent with demonstrated

efficacy against a range of RNA viruses.[1] As a prodrug, it undergoes intracellular

phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP),

which selectively targets the viral RNA-dependent RNA polymerase (RdRp).[1][2] This guide

provides a comprehensive overview of the core mechanisms of favipiravir's antiviral activity,

focusing on its molecular interactions with the viral replication machinery. It details the

intracellular activation pathway and the dual inhibitory mechanisms of lethal mutagenesis and

chain termination. This document also includes a compilation of quantitative data on its antiviral

activity and detailed protocols for key experimental assays.

Intracellular Activation of Favipiravir
Favipiravir is administered in an inactive form and must be metabolized within the host cell to

exert its antiviral effect.[3] The activation is a multi-step process mediated by host cell

enzymes.[4]

The intracellular activation pathway of favipiravir begins with its conversion to favipiravir-

ribofuranosyl-5'-monophosphate (favipiravir-RMP) by hypoxanthine-guanine

phosphoribosyltransferase (HGPRT). Subsequently, cellular kinases further phosphorylate
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favipiravir-RMP to its active triphosphate form, favipiravir-RTP. This active metabolite then

serves as a substrate for the viral RdRp.
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Intracellular activation pathway of favipiravir.
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The antiviral activity of favipiravir-RTP is primarily attributed to its interaction with the viral

RdRp, leading to the disruption of viral genome replication through two main mechanisms:

lethal mutagenesis and non-obligate chain termination.

Lethal Mutagenesis
Lethal mutagenesis is a key mechanism of favipiravir's antiviral effect. Favipiravir-RTP, acting

as a purine analog, is incorporated into the nascent viral RNA strand by the RdRp. This

incorporation does not immediately halt RNA synthesis. Instead, the incorporated favipiravir

can ambiguously base-pair with either cytosine or uracil during subsequent rounds of

replication. This leads to an accumulation of transition mutations (G-to-A and C-to-U)

throughout the viral genome. The increased mutation rate surpasses the virus's error threshold,

resulting in the production of non-viable viral progeny and ultimately leading to the extinction of

the viral population.

Non-Obligate Chain Termination
In addition to inducing mutations, the incorporation of favipiravir-RTP can also lead to the

termination of RNA chain elongation. While not an obligate chain terminator, the presence of

favipiravir in the template or nascent strand can create a steric hindrance that impedes the

translocation of the RdRp, thereby slowing down or halting further nucleotide incorporation.

Cryo-electron microscopy studies have revealed that favipiravir-RTP can adopt a non-

productive binding mode within the RdRp active site, which may contribute to this inhibitory

effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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